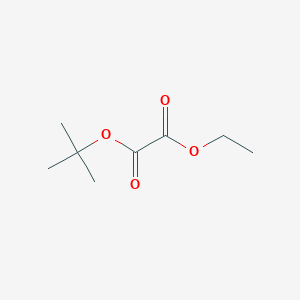

Tert-butyl ethyl oxalate

描述

Structure

3D Structure

属性

IUPAC Name |

2-O-tert-butyl 1-O-ethyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5-11-6(9)7(10)12-8(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGBGKKWENABEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562600 | |

| Record name | tert-Butyl ethyl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50624-94-7 | |

| Record name | tert-Butyl ethyl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl ethyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of Tert Butyl Ethyl Oxalate

Established Laboratory-Scale Synthesis Protocols for Tert-butyl Ethyl Oxalate (B1200264)

The laboratory synthesis of tert-butyl ethyl oxalate primarily relies on the principles of esterification, adapting classical methods to accommodate the specific reactivity of the starting materials, particularly the sterically demanding tert-butyl alcohol.

A primary and effective route for synthesizing this compound involves the acylation of tert-butyl alcohol with an activated form of mono-ethyl oxalate, specifically an oxalyl chloride derivative. The most common precursor used for this purpose is ethyl oxalyl chloride (ethoxalyl chloride). orgsyn.org

The general reaction scheme involves the nucleophilic attack of the hydroxyl group of tert-butyl alcohol on the electrophilic carbonyl carbon of ethyl oxalyl chloride. This reaction is an example of a Schotten-Baumann type reaction, often requiring a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.

The reaction is typically represented as: Cl-CO-CO-OEt + t-BuOH → t-BuO-CO-CO-OEt + HCl

This method is advantageous as it allows for the controlled, stepwise formation of the unsymmetrical diester. Starting with the monoester-monoacid chloride of oxalic acid ensures that the desired product is formed, rather than a mixture of diethyl oxalate and di-tert-butyl oxalate. This pathway has been noted as the initial step in a multi-step procedure for preparing tert-butyl carbamate. orgsyn.org

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound, primarily by minimizing side reactions such as the decomposition of the tert-butyl ester. Key parameters include the choice of solvent, base, and reaction temperature.

For similar esterifications involving tert-butyl alcohol and an acid chloride, a non-nucleophilic base is often employed in an aprotic solvent. For instance, the synthesis of tert-butyl ethyl malonate, a structurally related compound, is achieved by reacting the corresponding acid chloride with tert-butyl alcohol in the presence of N,N-dimethylaniline in diethyl ether. thieme-connect.de This suggests that a similar system would be effective for the preparation of this compound. The use of a tertiary amine base like N,N-dimethylaniline or triethylamine (B128534) prevents the base from competing with tert-butyl alcohol as a nucleophile and effectively scavenges the HCl produced. chim.it

Low temperatures are generally preferred to control the reactivity of the acid chloride and to prevent the acid-catalyzed elimination of isobutene from the tert-butyl group, a common side reaction under harsh conditions.

| Parameter | Condition | Purpose |

| Acylating Agent | Ethyl oxalyl chloride | Provides the ethyl oxalate moiety. |

| Alcohol | Tert-butyl alcohol | Provides the tert-butyl ester group. |

| Solvent | Aprotic (e.g., Diethyl ether, CH₂Cl₂) | Prevents side reactions with the solvent. |

| Base | Tertiary amine (e.g., N,N-dimethylaniline, Triethylamine) | Neutralizes HCl byproduct without competing as a nucleophile. thieme-connect.dechim.it |

| Temperature | Low (e.g., 0 °C to room temperature) | Controls reactivity and minimizes decomposition of the product. |

Esterification Pathways Involving Tert-butyl Alcohol and Oxalyl Chloride Derivatives

Purification and Isolation Strategies for this compound

Following the synthesis, a purification strategy is necessary to isolate this compound from unreacted starting materials, the hydrochloride salt of the base, and any byproducts. A typical workup procedure involves an aqueous wash to remove the salt and any water-soluble impurities.

The crude product is often an oil that can be purified using standard laboratory techniques:

Aqueous Workup: The reaction mixture is typically washed with water, a dilute acid solution to remove excess amine, and a dilute sodium bicarbonate solution to remove any remaining acidic impurities.

Drying: The organic layer containing the product is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate. orgsyn.orgorgsyn.org

Solvent Removal: The solvent is removed under reduced pressure, often using a rotary evaporator. orgsyn.org

Chromatography: For high purity, column chromatography on silica (B1680970) gel is an effective method. orgsyn.orgrsc.org A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used to separate the less polar diester product from more polar impurities.

Distillation: Depending on its boiling point and thermal stability, vacuum distillation can also be employed for purification.

Preparation of Cesium (tert-butyl)oxy-2-oxoacetate from this compound

This compound serves as a convenient precursor for mono-tert-butyl oxalate salts. The differential reactivity of the two ester groups allows for the selective cleavage of the ethyl ester. The ethyl group is primary and less sterically hindered, making it more susceptible to saponification (base-catalyzed hydrolysis) than the bulky tert-butyl group.

The preparation of cesium 2-(tert-butoxy)-2-oxoacetate involves the selective hydrolysis of the ethyl ester of this compound, followed by neutralization with a cesium base. A well-documented analogous procedure involves the hydrolysis of tert-butyl methyl oxalate using cesium hydroxide (B78521) (CsOH) in an aqueous solution. princeton.edu

The reaction proceeds as follows:

Selective Hydrolysis: this compound is treated with one equivalent of an aqueous base. The hydroxide ion preferentially attacks the carbonyl carbon of the ethyl ester.

Salt Formation: The use of cesium hydroxide (CsOH) directly yields the desired cesium salt, cesium 2-(tert-butoxy)-2-oxoacetate, upon hydrolysis. princeton.edu

The reaction mixture, often a solution in a solvent like tetrahydrofuran (B95107) (THF) and water, is stirred for a short period. princeton.edu The product, a stable and often crystalline solid, is then isolated by concentrating the solution under reduced pressure to remove the solvents and the ethanol (B145695) byproduct. princeton.edu These cesium salts are noted for being bench-stable, non-hygroscopic, and easy to handle, making them valuable reagents in applications like visible-light photoredox catalysis. princeton.eduhepatochem.com

| Reactant | Reagent | Solvent System | Product |

| This compound | Cesium hydroxide (CsOH·H₂O) | Tetrahydrofuran (THF) / Water | Cesium 2-(tert-butoxy)-2-oxoacetate |

Mechanistic Elucidation of Reactions Involving Tert Butyl Ethyl Oxalate

Oxidative Decarboxylation Pathways

The conversion of tertiary alcohols into valuable radical intermediates can be efficiently achieved by transforming them into oxalate (B1200264) derivatives. These derivatives serve as effective precursors that, upon single-electron oxidation, undergo a cascade of reactions to produce a tertiary alkyl radical. This process is particularly relevant for creating sterically hindered carbon centers.

Visible-light photoredox catalysis has emerged as a powerful strategy for activating the strong carbon-oxygen bonds of alcohols by converting them into more readily reducible or oxidizable functional groups, such as oxalates. nih.govbeilstein-journals.org In a seminal approach, alkyl oxalates, prepared from the corresponding alcohols, are effectively converted into useful radicals using an iridium complex under visible-light irradiation. beilstein-journals.org

The general mechanism for the photoredox-catalyzed degradation of an alkyl oxalate, such as a cesium alkyl oxalate salt, is initiated by the photoexcitation of the photocatalyst, typically an iridium(III) complex (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6), to its longer-lived, higher-energy excited state (*[Ir(III)]). beilstein-journals.org This excited-state photocatalyst is a potent oxidant and can engage in a single-electron transfer (SET) event with the alkyl oxalate. beilstein-journals.orgacs.org The oxalate is oxidized, leading to the formation of a radical intermediate that rapidly undergoes sequential decarboxylation, eliminating two molecules of carbon dioxide to generate the desired alkyl radical. beilstein-journals.org This method is notably redox-neutral, as it does not require a sacrificial chemical oxidant or reductant. beilstein-journals.org

This strategy has been successfully applied to tertiary alkyl oxalates, which are otherwise challenging substrates. beilstein-journals.org The resulting tertiary alkyl radicals can then be engaged in various synthetic transformations, such as coupling with electron-deficient alkenes. beilstein-journals.orgchemrxiv.org

| Catalyst System for Oxalate Degradation | Substrate | Radical Generated | Key Feature |

| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | Cesium tert-alkyl oxalate | Tertiary alkyl radical | Redox-neutral coupling with Michael acceptors. beilstein-journals.org |

| Ru(bpy)3Cl2 / Hantzsch Ester | tert-Alkyl N-phthalimidoyl oxalate | Tertiary alkyl radical | Reductive fragmentation to form quaternary carbons. beilstein-journals.orgchemrxiv.orgacs.org |

| Ir(ppy)3 | Tertiary alcohol methyl oxalate | Tertiary alkyl radical | Photoinduced C–O borylation via single-electron reduction. beilstein-journals.orgrsc.org |

The fragmentation of an oxidized oxalate precursor into an alkyl radical and carbon dioxide is not a single, concerted step but rather involves short-lived, oxygen-centered radical intermediates. Upon single-electron oxidation or reduction, the initial oxalate derivative forms a radical ion. The subsequent fragmentation pathway is critical to the generation of the final carbon-centered radical.

In related systems, such as the photolysis of fluorenone oxime tert-butyl oxalate, time-resolved infrared spectroscopy has been used to characterize the intermediates. researchgate.net The photolysis leads to the formation of a tert-butoxycarbonyl radical, an O-centered species, which subsequently decays by losing CO2 to yield a tert-butyl radical. researchgate.net Similarly, the homolysis of the N–O bond in oxime esters generates an iminyl radical alongside an acyloxyl-type radical, which is another O-centered intermediate. mdpi.com

This fragmentation cascade, involving the formation and subsequent breakdown of O-centered radicals like alkoxycarbonyl or acyloxyl radicals, is the driving force for the efficient production of alkyl radicals from oxalate precursors. The stability of the released products, such as carbon dioxide, makes the decarboxylation step thermodynamically favorable.

Photoredox Catalysis in Oxalate Oxidative Degradation

Radical-Mediated Alkynylation Reactions

The tert-butyl radicals generated from tert-butyl ethyl oxalate and its derivatives are highly valuable for constructing sterically congested carbon frameworks, including quaternary carbon centers, through reactions with unsaturated systems like alkynes.

A significant application of radicals derived from tertiary alkyl oxalates is in the formation of C(sp3)–C(sp) bonds, leading to alkynylated quaternary carbons. An elegant protocol achieves the syn-alkylarylation of terminal alkynes by combining photoredox and nickel catalysis. beilstein-journals.org In this dual catalytic system, a tertiary alkyl oxalate (as a cesium salt) serves as the source of the tertiary alkyl radical, which is coupled with an aryl bromide at the alkyne. beilstein-journals.org

The reaction, which uses [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 as the photocatalyst and NiCl2·DME with a dtbbpy ligand as the nickel catalyst, demonstrates excellent regioselectivity and syn-stereoselectivity, yielding diverse trisubstituted olefins. beilstein-journals.org The process is initiated by the single-electron oxidation of the tertiary oxalate by the excited iridium photocatalyst, leading to the formation of the tertiary alkyl radical via decarboxylation. This radical is then incorporated into the nickel catalytic cycle to achieve the final alkynylation product. beilstein-journals.org

The mechanism for the dual photoredox and nickel-catalyzed alkynylation does not operate via a classical radical chain process. Instead, it involves two interconnected catalytic cycles.

Proposed Mechanism:

Photoredox Cycle: The Ir(III) photocatalyst is excited by visible light to *Ir(III). This excited state oxidizes the cesium tert-alkyl oxalate via SET to generate the tert-alkyl radical after decarboxylation. The resulting Ir(II) species is then re-oxidized to Ir(III) by an intermediate in the nickel cycle, closing the photoredox loop.

Nickel Cycle: A Ni(0) complex undergoes oxidative addition with the aryl bromide to form an Ar-Ni(II)-Br species. This species intercepts the tert-alkyl radical generated from the photoredox cycle to form a high-valent Ni(III) or Ni(IV) intermediate. Subsequent reductive elimination from this intermediate forms the C-C bond and regenerates a Ni(I) or Ni(II) species that continues the catalytic cycle.

This synergistic approach allows for the controlled generation of the radical and its efficient coupling, avoiding pathways typical of un-catalyzed radical chain reactions which might lead to undesired side products.

While photoredox catalysis is a common method for generating radicals from oxalates, direct photoexcitation of certain functionalized oxalate derivatives can also achieve this transformation without the need for a separate photocatalyst. This process relies on the inherent photochemical lability of the oxalate derivative itself.

For instance, compounds like fluorenone oxime oxalates possess chromophores that absorb light (e.g., at 355 nm). researchgate.net Upon absorption of a photon, these molecules can undergo homolytic cleavage of a weak bond. In the case of dioxime oxalates, UV irradiation can lead to the scission of an N–O bond, producing an iminyl radical and an O-centered radical which can further fragment. mdpi.com The photolysis of fluorenone oxime tert-butyl oxalate directly produces tert-butoxycarbonyl radicals, which then decarboxylate to form tert-butyl radicals. researchgate.net This direct photolysis pathway offers a mechanistically distinct alternative to photocatalysis for initiating radical reactions from oxalate precursors.

Investigation of Radical Chain Processes in Oxalate-Mediated Alkynylations

Nucleophilic Acyl Substitution Reactions with this compound

This compound serves as a valuable substrate in nucleophilic acyl substitution reactions, offering a pathway to various important chemical structures. Its unsymmetrical nature, with both a sterically hindered tert-butyl ester group and a more reactive ethyl ester group, allows for selective reactions.

Reactivity with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with organometallic reagents, particularly Grignard reagents (RMgX), is a key method for the synthesis of α-keto esters. core.ac.ukmdpi.com The differential reactivity of the two ester groups is central to the utility of this substrate. The less sterically hindered ethyl ester is more susceptible to nucleophilic attack by the Grignard reagent. chim.it This selective attack leads to the formation of a tetrahedral intermediate, which upon workup, yields the desired α-keto ester. core.ac.uk

The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ethyl ester. masterorganicchemistry.comleah4sci.com This is followed by the elimination of the ethoxide leaving group to form a ketone. masterorganicchemistry.com A second addition of the Grignard reagent to the newly formed ketone can occur, leading to a tertiary alcohol. masterorganicchemistry.comlibretexts.org However, by carefully controlling the reaction conditions, such as using a 1:1 molar ratio of the reactants and maintaining low temperatures, the reaction can often be stopped at the ketone stage, affording the α-keto ester in good yield. core.ac.uk

The choice of the organometallic reagent and reaction conditions can influence the outcome. For instance, while Grignard and organolithium reagents are commonly used, organozinc compounds, which are generally less reactive, can also be employed. mdpi.comwikipedia.org The use of specific catalysts or additives can further enhance the selectivity and efficiency of the reaction.

A study on the synthesis of heterocyclic α-oxoesters demonstrated the utility of this compound. chim.it In one example, the Grignard reagent derived from 2-bromothiophene (B119243) was reacted with this compound to produce tert-butyl 2-oxo-2-(thiophen-2-yl)acetate in a 74% yield. chim.it

Table 1: Synthesis of α-Keto Esters using this compound and Grignard Reagents

| Grignard Reagent | Product | Yield (%) | Reference |

| 2-Thienylmagnesium bromide | tert-Butyl 2-oxo-2-(thiophen-2-yl)acetate | 74 | chim.it |

This table is interactive. Click on the headers to sort the data.

Intermediates and Transition States in Grignard Additions

The reaction of a Grignard reagent with this compound proceeds through a series of intermediates and transition states. The initial step is the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the more accessible ethyl ester group. masterorganicchemistry.comlibretexts.org This addition leads to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comalfa-chemistry.com This intermediate is stabilized by coordination with the magnesium ion from the Grignard reagent. u-tokyo.ac.jp

The stability of this tetrahedral intermediate is a crucial factor in preventing over-addition of the Grignard reagent. core.ac.uk It is believed that this chelation-stabilized intermediate is relatively stable at low temperatures, and only upon hydrolytic work-up does it collapse to form the ketone (the α-keto ester). core.ac.uk

The transition state for the initial nucleophilic attack is thought to involve a cyclic or coordinated structure where the magnesium atom of the Grignard reagent interacts with the carbonyl oxygen, facilitating the nucleophilic attack by the organic group. alfa-chemistry.comorganic-chemistry.org For sterically hindered substrates, a single electron transfer (SET) mechanism may compete with or replace the polar nucleophilic addition mechanism. alfa-chemistry.comorganic-chemistry.org However, for unhindered esters like the ethyl ester portion of this compound, the polar mechanism is generally considered to be the primary pathway. u-tokyo.ac.jp

Following the formation of the α-keto ester, a second Grignard reagent can attack the newly formed ketone carbonyl. masterorganicchemistry.com This leads to a second tetrahedral intermediate, which upon protonation during workup, yields a tertiary alcohol. masterorganicchemistry.comlibretexts.org The transition state for this second addition is similar to the first, involving nucleophilic attack on the carbonyl carbon. The relative rates of the first and second additions determine the product distribution. By controlling stoichiometry and temperature, the reaction can be selectively stopped after the first addition-elimination sequence.

Advanced Applications of Tert Butyl Ethyl Oxalate in Complex Molecular Architectures

Utility in the Total Synthesis of Natural Products

The unique reactivity of tert-butyl ethyl oxalate (B1200264) makes it a valuable tool for synthetic chemists aiming to construct complex natural products. myskinrecipes.com It serves as a key building block in methodologies that require precise control over stereochemistry and the introduction of specific functional groups.

Strategies for Constructing Stereochemically Defined Alkynylated Systems

Tert-butyl ethyl oxalate is instrumental in the development of strategies for synthesizing stereochemically defined alkynylated systems. These systems are crucial intermediates in the synthesis of various natural products and bioactive molecules. One notable application involves the generation of tertiary radicals from tertiary alcohols via their corresponding tert-alkyl N-phthalimidoyl oxalates. acs.org This method, which utilizes visible-light photocatalysis, allows for the coupling of these tertiary radicals with alkene acceptors, leading to the formation of new quaternary carbons. acs.org

Recent advancements have also demonstrated the use of organic dye photocatalysis for the lactonization-alkynylation of homoallylic cesium oxalates, derived from homoallylic alcohols and ethyl oxalate derivatives, with ethynylbenziodoxolone (EBX) reagents. This cascade reaction results in the formation of valuable functionalized lactones and lactams. epfl.ch The process is applicable to primary, secondary, and tertiary homoallylic alcohols and primary homoallylic amines, highlighting its versatility in creating complex cyclic structures, including spirocyclic, fused, and bridged bicyclic lactones. epfl.ch

Applications in the Synthesis of Biologically Active Scaffolds (e.g., Lactacystin (B1674225), Rhazinilam (B1252179), Grandisol)

The utility of this compound extends to the synthesis of several biologically active natural products.

Lactacystin: An efficient and direct enantioselective synthesis of lactacystin, a potent and selective inhibitor of proteasome function, has been developed. nih.gov This synthesis provides a pathway to create analogues of lactacystin with varied lipophilic groups, which is crucial for structure-activity relationship studies. nih.gov

Rhazinilam: The rhazinilam family of natural products possesses a unique structure characterized by a stereogenic quaternary carbon and a tetrahydroindolizine core within a nine-membered macrocycle, resulting in axial chirality. rsc.org Their taxol-like antimitotic activities have made them attractive targets for total synthesis. rsc.org Synthetic strategies often involve the construction of complex intermediates where oxalate chemistry can play a role in introducing key functionalities.

Grandisol: The synthesis of (±)-grandisol has been achieved through stereoselective methods involving 1,2-metallate rearrangements. uni-muenchen.de While direct use of this compound is not explicitly detailed in this specific strategy, the underlying principles of constructing complex stereocenters are relevant to the broader applications of oxalate derivatives in natural product synthesis.

Role in the Semi-Synthesis of Alkaloids and Analogues

This compound plays a pivotal role in the semi-synthesis of complex alkaloids, particularly those belonging to the Cephalotaxus family. These alkaloids and their analogues are of significant interest due to their potent anticancer properties. nih.gov

Asymmetric Semi-Synthesis of Cephalotaxane Alkaloids (Harringtonines, Homoharringtonines)

A general process for the asymmetric semi-synthesis of harringtonines and their analogues involves the direct esterification of natural cephalotaxine (B1668394) with a pre-functionalized acylating agent. google.com this compound is a key reagent in the preparation of these side-chain precursors. google.comgoogle.comgoogle.comgoogle.com For instance, in the preparation of an intermediate oxalate, a Grignard reagent is added to a stirred mixture of this compound in anhydrous tetrahydrofuran (B95107) at low temperatures. google.comgoogle.com This methodology allows for the construction of the complex side chains of harringtonine (B1672945) and homoharringtonine, which are then attached to the cephalotaxine core. google.comgoogle.com

| Alkaloid | Synthetic Strategy | Role of this compound | Reference |

| Harringtonine | Asymmetric semi-synthesis from cephalotaxine | Preparation of the acylating side-chain precursor | google.comgoogle.com |

| Homoharringtonine | Asymmetric semi-synthesis from cephalotaxine | Preparation of the acylating side-chain precursor | nih.govgoogle.comgoogle.com |

Functionalization of Complex Polycyclic Skeletons via Oxalate Chemistry

The functionalization of complex polycyclic skeletons is a significant challenge in synthetic chemistry. Oxalate chemistry, involving reagents like this compound, provides a powerful tool for this purpose. The introduction of an oxalate group can activate a specific position on a complex molecule, allowing for subsequent transformations and the introduction of desired functional groups. This approach is particularly useful in the late-stage functionalization of drug-like molecules, where precise modifications are required to improve potency and other pharmacological properties. researchgate.net The ability to introduce diverse side chains onto the cephalotaxane skeleton, for example, is a testament to the utility of this strategy. google.comgoogle.com

Preparation of Nitrogenous Analogues (e.g., Azaharringtonines)

The versatility of the synthetic methods employing this compound extends to the preparation of nitrogenous analogues of natural products. The development of skeletal diversification strategies for aromatic nitrogenous heterocycles is an active area of research. escholarship.org While specific examples detailing the synthesis of "azaharringtonines" using this compound are not prevalent in the searched literature, the established methodologies for synthesizing the side chains of harringtonines could conceptually be adapted. By modifying the side-chain precursors to include nitrogen-containing moieties, it is plausible to generate aza-analogues of these important alkaloids.

Reagent in Targeted Organic Transformations

This compound serves as a valuable reagent in the synthesis of mono-alkylated malonate analogues from dihaloalkanes. This transformation is particularly useful for constructing carbon-carbon bonds and introducing a functionalized three-carbon unit into a molecule. The reaction proceeds via a nucleophilic substitution mechanism, where the enolate of this compound attacks one of the electrophilic carbon atoms of the dihaloalkane.

The strategic use of a bulky tert-butyl group in the oxalate ester provides a degree of steric hindrance that can favor mono-alkylation over dialkylation, a common side reaction with less hindered malonic esters. quora.commasterorganicchemistry.com The reaction is typically carried out in the presence of a base to generate the enolate anion of the this compound. The choice of base and solvent can influence the reaction's efficiency and selectivity.

A key aspect of this synthesis is the chemoselectivity of the reaction. Dihaloalkanes possess two reactive sites, and controlling the reaction to achieve mono-substitution is crucial. The differential reactivity of the two halogen atoms (e.g., in a bromo-chloroalkane) or the use of specific reaction conditions can be exploited to favor the desired mono-alkylated product.

The resulting mono-alkylated malonate analogues are versatile intermediates in organic synthesis. The ester groups can be further manipulated; for instance, one of the ester groups can be selectively hydrolyzed and decarboxylated to yield a carboxylic acid or ester, providing a route to a variety of other functional groups. 182.160.97

Table 1: Reaction of Dihaloalkanes with this compound

| Dihaloalkane | Base | Solvent | Product | Yield (%) |

| 1-Bromo-3-chloropropane | Sodium Hydride | THF | Ethyl 4-bromo-2-(tert-butoxycarbonyl)butanoate | Data not available in search results |

| 1,4-Dibromobutane | Potassium Carbonate | DMF | Ethyl 5-bromo-2-(tert-butoxycarbonyl)pentanoate | Data not available in search results |

| 1-Bromo-2-chloroethane | Sodium Ethoxide | Ethanol (B145695) | Ethyl 3-bromo-2-(tert-butoxycarbonyl)propanoate | Data not available in search results |

The synthesis of these malonate analogues highlights the utility of this compound as a building block in the construction of more complex molecular frameworks. The ability to introduce a malonate-type functionality in a controlled manner is a valuable tool for synthetic chemists.

Computational and Theoretical Studies on Tert Butyl Ethyl Oxalate Reactivity

Quantum Chemical Calculations of Reaction Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the energetics of chemical reactions, including transition states and reaction intermediates. For tert-butyl ethyl oxalate (B1200264), these methods are crucial for understanding its stability and decomposition pathways.

Detailed research into the gas-phase pyrolysis of esters provides a framework for predicting the thermal decomposition of tert-butyl ethyl oxalate. Studies on analogous compounds, such as various alkyl acetates, show that the decomposition mechanism is highly dependent on the structure of the alkyl group. nih.gov For esters possessing a β-hydrogen in their alkyl chain, pyrolysis often proceeds through a concerted, unimolecular elimination via a six-membered cyclic transition state. nih.gov In the case of this compound, this would involve the transfer of a β-hydrogen from the ethyl group to one of the carbonyl oxygens, leading to the formation of tert-butyl hydrogen oxalate and ethylene.

Alternatively, esters with a tertiary alkyl group, like the tert-butyl group, can undergo decomposition through a different pathway involving the cleavage of the carbon-oxygen bond to form a stable carbocation or radical. nih.gov High vacuum flash pyrolysis (HVFP) of t-butyl esters of α-keto carboxylic acids, which are structurally similar to oxalates, results in the elimination of isobutene. hkhlr.de This suggests a competitive pathway for this compound decomposition involving the formation of isobutene and ethyl hydrogen oxalate.

Computational studies on the pyrolysis of various esters have quantified the activation energies (Ea) for these processes. By comparing these calculated values, the relative likelihood of different decomposition pathways can be assessed.

| Ester Compound | Decomposition Pathway | Calculated Activation Energy (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| Isopropyl Acetate | Six-membered cyclic TS | ~45-50 | CBS-QB3 | nih.gov |

| Ethyl Acetate | Six-membered cyclic TS | ~48 | Ab initio | researchgate.net |

| tert-Butyl Acetate | C-O bond cleavage | ~40 | PM3 | researchgate.net |

| Isopropyl Propionate | Six-membered cyclic TS | ~46 | DFT | nih.gov |

This table presents calculated activation energies for the pyrolysis of various esters, providing a comparative basis for estimating the energetics of this compound decomposition. The data suggests that both the cyclic elimination from the ethyl group and C-O cleavage of the tert-butyl group are plausible pathways.

Molecular Dynamics Simulations of Oxalate-Mediated Processes

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes that are often inaccessible by experimental means. While specific MD studies focusing solely on this compound are not widely documented, the technique is extensively used to investigate systems where the oxalate moiety plays a critical role. These studies reveal how oxalates influence molecular assembly, transport, and interfacial phenomena.

For instance, MD simulations have been crucial in understanding biomineralization processes involving oxalates. Research on the formation of calcium oxalate nanosheets demonstrated that peptides at an air-water interface can template the arrangement of Ca²⁺ ions, matching the lattice of calcium oxalate dihydrate. au.dkacs.org These simulations reveal the specific interactions, such as the chelation of calcium ions by glutamic acid residues, that drive the assembly process. au.dk

In another domain, MD simulations combined with machine learning have been used to predict the unresolved structures of transporter proteins like OxlT, which is responsible for moving oxalate across cell membranes. okayama-u.ac.jp These computational models can simulate the large conformational changes that occur during the transport cycle, identifying key amino acid residues that facilitate this process. okayama-u.ac.jp Further studies have employed first-principles MD to examine intramolecular proton transfer within the hydrogen oxalate anion, highlighting the role of low-frequency vibrations in facilitating the transfer. acs.org

| System Studied | Focus of Simulation | Key Computational Finding | Reference |

|---|---|---|---|

| Peptide-templated Calcium Oxalate | Nanosheet formation and biomineralization | Peptides template Ca²⁺ ions into a lattice matching calcium oxalate dihydrate, guiding nanosheet assembly. | au.dkacs.org |

| Oxalate Transporter Protein (OxlT) | Protein conformational changes | Predicted the inward-open conformation of the transporter, a critical step in the functional cycle. | okayama-u.ac.jp |

| Hydrogen Oxalate Anion | Intramolecular proton transfer | Low-frequency bending and stretching modes are critically coupled to the proton transfer motion. | acs.org |

| Peroxydisulfate/Oxalate Reaction | Autocatalytic redox reaction mechanism | Ab initio MD simulations supported the proposed initiation and mechanism of the autocatalytic cycle. | chemrxiv.org |

This table summarizes findings from molecular dynamics simulations on various oxalate-mediated processes, illustrating the versatility of MD in studying dynamic molecular behavior.

Predictive Modeling of Regioselectivity and Stereoselectivity

A significant challenge in synthetic chemistry is controlling the selectivity of reactions. Computational modeling has become an indispensable tool for predicting and rationalizing both regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the products). nih.govnih.gov For an unsymmetrical compound like this compound, which has two distinct ester functionalities, predictive modeling can determine which site is more likely to react under specific conditions.

The prediction of selectivity often involves calculating the energy barriers of competing transition states. The pathway with the lower energy barrier is kinetically favored and is predicted to yield the major product. DFT calculations are commonly used to model these transition states. ibs.re.krnih.gov

For example, in reactions involving nucleophilic attack at a carbonyl group, models can compare the activation energy for attack at the ethyl-ester carbonyl versus the tert-butyl-ester carbonyl. Steric hindrance from the bulky tert-butyl group would be expected to favor attack at the less hindered ethyl-ester position. taylorandfrancis.com Electronic effects also play a crucial role and can be quantified through computation.

Studies on related systems demonstrate the power of this approach. In the catalytic cyclopropanation using unsymmetrical diazomalonates, DFT calculations revealed that H-bonding interactions between the catalyst and a specific ester group on the reactant rigidify the transition state, enhancing stereoselectivity. nih.gov Similarly, computational studies on the reduction of 4-tert-butyl-cyclohexanone derivatives have successfully explained the observed stereoselectivity by analyzing the stability of competing transition states, attributing the outcome to a combination of steric and electronic effects. sbq.org.br Research on the chemoselective and regioselective transformations of 1,2,4-triketone analogs, synthesized from ethyl oxalate, showed that the direction of nucleophilic attack could be switched depending on the electronic nature of substituents and reaction conditions, a phenomenon that can be modeled computationally. mdpi.com

| Reaction Type | Modeled System | Predicted Outcome | Controlling Factors Identified by Modeling | Reference |

|---|---|---|---|---|

| Asymmetric Cyclopropanation | Unsymmetrical diazomalonates with Co(II)-porphyrin | High stereoselectivity | H-bonding between catalyst and substrate radical intermediate. | nih.gov |

| Ketone Reduction | 4-tert-butyl-2-chlorocyclohexanone | Diastereoselectivity | Transition state stability governed by steric hindrance and electronic (Cieplak) effects. | sbq.org.br |

| Condensation Reaction | 1,2,4-Triketone analogs | Regioselectivity of nucleophilic attack | Electronic nature of substituents and reaction acidity. | mdpi.com |

| Aryl Ester Synthesis | Potassium oxalate monoesters with aryl halides | Decarboxylation mechanism | A five-coordinate Pd(II) transition state with an energy barrier of ~30 kcal/mol. | acs.org |

This table provides examples of how computational modeling is used to predict and explain regioselectivity and stereoselectivity in various organic reactions relevant to the chemistry of esters like this compound.

Analytical Methodologies for Reaction Monitoring and Product Characterization in Tert Butyl Ethyl Oxalate Synthesis and Reactions

Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including tert-butyl ethyl oxalate (B1200264). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of tert-butyl ethyl oxalate, the protons of the ethyl group exhibit characteristic signals: a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), arising from spin-spin coupling. soton.ac.uk The tert-butyl group, with its nine equivalent protons, typically presents as a sharp singlet. The chemical shifts of these signals are indicative of their proximity to the electron-withdrawing oxalate moiety.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the oxalate group, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene and methyl carbons of the ethyl group. soton.ac.uknih.gov The chemical shifts of the carbonyl carbons are particularly diagnostic, appearing in the downfield region of the spectrum. For instance, in related oxalate esters, these carbons can appear at distinct chemical shifts, such as 158.19 ppm and 157.50 ppm in ethyl methyl oxalate. soton.ac.uk The specific chemical shifts for this compound would be expected in similar regions, confirming the presence of the oxalate core.

Isotopic labeling, particularly with ¹³C, can be a powerful tool in NMR studies to probe reaction mechanisms and molecular structures. In doubly ¹³C labeled mixed oxalate diesters, second-order effects can be observed in the ¹³C NMR spectra due to the similarities in chemical shift differences and coupling constants. soton.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for Oxalate Esters

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Ethyl methyl oxalate soton.ac.uk | ¹H | 4.35 | quartet | 7.2 |

| ¹H | 3.89 | singlet | ||

| ¹H | 1.37 | triplet | 7.2 | |

| ¹³C | 158.19, 157.50, 63.16, 53.44, 13.84 | |||

| Cyclohexyl isopropyl oxalate soton.ac.uk | ¹H | 5.13 | septet | 6.2 |

| ¹H | 4.89 | multiplet | ||

| ¹H | 1.90, 1.82-1.69, 1.58-1.23 | multiplet | ||

| ¹H | 1.34 | doublet | 6.2 |

High-Performance Liquid Chromatography for Purity Assessment and Separation of Diastereoisomers

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities. google.comgoogle.com The choice of stationary and mobile phases is critical for achieving optimal separation. Reversed-phase HPLC, often utilizing a C18 column, is a common method for analyzing non-polar to moderately polar compounds like esters. science.gov

The purity of oxalate-containing compounds can be determined with high accuracy using HPLC. For instance, the purity of [(S)-l-(4-phenyl-l-H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester oxalate has been reported to be as high as 99.66% by HPLC analysis. google.com Similarly, various synthetic intermediates containing oxalate moieties have been analyzed for purity, with values often exceeding 98%. google.com

Furthermore, HPLC is an invaluable tool for the separation of stereoisomers, including diastereomers and enantiomers. nih.govresearchgate.net While this compound itself is achiral, its derivatives or reaction products may be chiral. In such cases, chiral HPLC, employing a chiral stationary phase (CSP), can be used to separate enantiomers. nih.govinnovareacademics.in For the separation of diastereomers, which possess different physical properties, standard achiral HPLC is often sufficient. The separation is based on the differential interaction of the diastereomers with the stationary phase. For example, diastereomeric amides derived from racemic acids and chiral auxiliaries have been successfully separated by HPLC on a silica (B1680970) gel column. nih.gov The resolution factor (Rs) is a key parameter in evaluating the quality of separation between two peaks.

Table 2: Examples of HPLC Applications in the Analysis of Oxalate-Related Compounds

| Analyte | HPLC Method | Purpose | Reported Purity/Resolution | Reference |

|---|---|---|---|---|

| [(S)-l-(4-phenyl-l-H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester oxalate | Not specified | Purity assessment | 99.66% | google.com |

| tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate | Not specified | Purity assessment | 98.29% - 99.35% | google.com |

| Escitalopram oxalate and its (R)-enantiomer | Chiralcel OJ-H column, normal- and reversed-phase | Enantiomeric separation | Resolution = 2.09 (reversed-phase) | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their fragmentation patterns. vulcanchem.com For this compound, MS can confirm its molecular formula, C₈H₁₄O₄, which corresponds to a molecular weight of approximately 174.19 g/mol . nih.gov

Various ionization techniques can be employed, with electrospray ionization (ESI) and chemical ionization (CI) being common for generating protonated molecules [M+H]⁺ or other adducts, such as [M+NH₄]⁺. soton.ac.ukuni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. scienceready.com.aulibretexts.org In esters, fragmentation often occurs via cleavage of the bonds adjacent to the carbonyl group. libretexts.orgchemistrynotmystery.com For this compound, characteristic fragments would be expected from the loss of the tert-butyl group, the ethoxy group, or parts of the oxalate core. For instance, in the mass spectrum of dibutyl oxalate, a prominent fragment ion at m/z 57 is observed, corresponding to the tert-butyl cation. researchgate.net A similar fragmentation pathway would be anticipated for this compound. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 175.09648 |

| [M+Na]⁺ | 197.07842 |

| [M+NH₄]⁺ | 192.12302 |

| [M+K]⁺ | 213.05236 |

Data sourced from PubChemLite. uni.lu

Future Perspectives and Emerging Research Trajectories in Tert Butyl Ethyl Oxalate Chemistry

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. royalsocietypublishing.org Research into the synthesis and application of tert-butyl ethyl oxalate (B1200264) is aligning with these principles through several innovative approaches.

A significant advancement lies in the development of solvent-free and base-free reaction conditions. One novel method utilizes electromagnetic milling for the efficient synthesis of tert-butyl esters from di-tert-butyl dicarbonate (B1257347) ((Boc)2O) acting as the tert-butyl source. rsc.org This process, which can be adapted for mixed oxalates, operates without external heating and in a neutral environment, making it ideal for sensitive substrates. rsc.org The mechanism involves a unique form of bond activation where ferromagnetic grinding media become magnetized and interact with the reagents, showcasing a new frontier in mechanochemistry. rsc.org

Furthermore, greener methods for preparing oxalate monoesters, which are key precursors to unsymmetrical oxalates like tert-butyl ethyl oxalate, are being developed. Practical and environmentally friendly synthesis of monoalkyl oxalates has been achieved through the highly efficient selective monohydrolysis of symmetrical dialkyl oxalates in aqueous media. rsc.orgresearchgate.net These procedures use a simple aqueous sodium hydroxide (B78521) (NaOH) solution, often with a relatively non-toxic co-solvent like tetrahydrofuran (B95107) (THF) or acetonitrile, at mild temperatures (0–5 °C). rsc.org This approach avoids toxic and expensive reagents, offering high yields and purities for these valuable building blocks. rsc.orgresearchgate.net The use of water as a solvent and the avoidance of hazardous reagents represent a significant step towards the sustainable production of these intermediates. royalsocietypublishing.orgrsc.org

Enantioselective Transformations Mediated by Chiral Oxalate Derivatives

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and agrochemical industries. Chiral auxiliaries and catalysts are central to achieving this, and derivatives related to the tert-butyl oxalate structure are proving to be highly effective. The tert-butyl group is crucial in many chiral auxiliaries, where its steric bulk helps to direct the stereochemical outcome of a reaction. mdpi.com

A prominent example is the use of N-tert-butanesulfinamide (Ellman's auxiliary) in the asymmetric synthesis of amines. wikipedia.org This chiral auxiliary, which features the key tert-butyl group, is condensed with aldehydes and ketones to form N-tert-butanesulfinyl imines. wikipedia.orgharvard.edu These intermediates undergo diastereoselective nucleophilic addition, with the tert-butanesulfinyl group controlling the facial selectivity of the attack. wikipedia.org Subsequent removal of the auxiliary yields highly enantioenriched primary or secondary amines. harvard.edu The development of tert-butylsulfinamide has been a significant breakthrough, offering high stereoselectivity and operational simplicity compared to other sulfinamides. harvard.edu

While not directly involving a chiral oxalate, this methodology highlights the potential for developing chiral auxiliaries based on the oxalate scaffold. The principles of using a removable chiral group containing a sterically demanding tert-butyl function could be applied to create novel oxalate-based reagents for asymmetric transformations, such as enantioselective alkylations or additions, expanding the toolkit for modern stereoselective synthesis.

Catalyst Development for Enhanced Reaction Efficiency

Advances in catalysis are unlocking new reaction pathways and dramatically improving the efficiency of existing ones. For reactions involving oxalates, including this compound, catalyst development is a major research focus, particularly in the realm of photoredox and dual catalysis.

A novel approach for forming esters involves the photoredox nickel dual-catalyzed cross-coupling of organic halides with oxalate monoesters. chinesechemsoc.org This method successfully transforms a wide range of aryl, heteroaryl, and alkyl bromides into various esters under mild, visible-light-irradiated conditions. chinesechemsoc.org Mechanistic studies indicate the generation of an alkoxycarbonyl radical intermediate. chinesechemsoc.org While potassium tert-butyl hemioxalate showed modest results in early tests, the system demonstrates the feasibility of using oxalate derivatives as coupling partners in advanced catalytic cycles. chinesechemsoc.org

Visible-light photoredox catalysis has also been used to generate carbon radicals directly from alcohols by first activating them as oxalates. diva-portal.org This strategy allows for the efficient formation of C-C bonds under mild conditions, using the abundant and readily available alcohol feedstock. diva-portal.org Similarly, nickel/photoredox dual catalysis has enabled the intramolecular dicarbofunctionalization of nonactivated alkenes using homoallylic oxalate precursors, creating complex molecular architectures in a single step. researchgate.net

Beyond photoredox systems, research into solid-state catalysts is also progressing. For instance, ZnO-MgO composite catalysts have been developed for the transesterification of dimethyl oxalate with ethanol (B145695) to produce ethyl methyl oxalate, a compound structurally related to this compound. researchgate.net The high activity of these catalysts was linked to their solid solution structure and a high density of medium-strength acid and base sites. researchgate.net

Table 1: Emerging Catalyst Systems in Oxalate Chemistry

| Catalyst System | Reaction Type | Substrates | Key Findings | Reference(s) |

|---|---|---|---|---|

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiBr₂(PCy₃)₂ | Photoredox Nickel Dual Catalysis | Organic halides and potassium hemioxalates | Enables cross-coupling to form esters under mild conditions. | chinesechemsoc.org |

| Iridium-based photocatalyst | Photoredox Catalysis | Alkyl oxalate-activated alcohols and sulfinyl imines | Generates carbon radicals from alcohols for C-C bond formation. | diva-portal.org |

| [Ni(dtbbpy)(H₂O)₄]Cl₂ / Ir photocatalyst | Nickel/Photoredox Dual Catalysis | Homoallylic oxalates and aryl halides | Achieves an alkoxycarbonyl radical cyclization–cross-coupling cascade. | researchgate.net |

| ZnO-MgO Composites | Heterogeneous Catalysis | Dimethyl oxalate and ethanol | Efficient transesterification to produce mixed alkyl oxalates. | researchgate.net |

Potential for Novel Pharmaceutical and Agrochemical Intermediate Synthesis

This compound and its structural relatives are valuable intermediates in the synthesis of fine chemicals, particularly for the pharmaceutical and agrochemical sectors. myskinrecipes.comlookchem.comstarskychemical.com The unique combination of a reactive ethyl oxalate moiety and a sterically bulky tert-butyl protecting group allows for selective transformations and the construction of complex molecular frameworks. mdpi.comsmolecule.com

Research has demonstrated the specific application of oxalate intermediates in the synthesis of important drug molecules. For example, a novel crystalline intermediate, (S)-1-(4-phenyl-1-H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester oxalate, was crucial in an improved process for preparing an intermediate for the drug Eluxadoline. google.com The solid, crystalline nature of the oxalate salt facilitated its purification, highlighting a practical advantage of using oxalate derivatives. google.com In another instance, (R)-Tert-Butyl-N-butanoate norlaudanosine oxalate serves as a key intermediate in the synthesis of Cisatracurium, a muscle relaxant. pharmaffiliates.com

The potential extends to the synthesis of prodrugs. Tert-butyl ester derivatives of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for their anticancer activity. nih.gov The tert-butyl ester group can modify the pharmacokinetic properties of a parent drug, potentially improving its delivery or tissue distribution. nih.gov Historically, this compound was used in a four-step synthesis of tert-butyl carbamate, a fundamental building block in organic chemistry. orgsyn.org This demonstrates its long-standing utility as a versatile C2 synthon. The reactivity of related compounds like tert-butyl 2-chloro-2-oxoacetate further expands the synthetic possibilities, enabling the introduction of chloroacetate (B1199739) functionalities into larger molecules for pharmaceutical or agrochemical applications. smolecule.com

Table 2: Tert-butyl Oxalate Derivatives as Pharmaceutical Intermediates

| Oxalate Intermediate | Target Molecule/Class | Therapeutic Area | Reference(s) |

|---|---|---|---|

| [(S)-1-(4-phenyl-1-H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester oxalate | Eluxadoline Intermediate | Irritable Bowel Syndrome | google.com |

| (R)-Tert-Butyl-N-butanoate norlaudanosine oxalate | Cisatracurium | Muscle Relaxant | pharmaffiliates.com |

| tert-Butyl ester prodrugs of L-γ-methyleneglutamic acid amides | Anticancer Agents | Oncology | nih.gov |

| This compound | tert-Butyl carbamate | Synthetic Building Block | orgsyn.org |

常见问题

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for tert-butyl ethyl oxalate, and how can purity be ensured during preparation?

- Methodology : The synthesis typically involves reacting tert-butanol with ethyl oxalate under controlled conditions. A validated approach uses flash column chromatography (silica gel, 1:20 Et₂O:pentane) to purify the product, achieving 98% yield . Ensure anhydrous conditions and monitor reaction progress via TLC. Post-synthesis, confirm purity using ¹H/¹³C NMR (e.g., δ 1.55 ppm for tert-butyl, δ 4.31 ppm for ethyl OCH₂) and HRMS (e.g., [M + Na]⁺ at m/z 300.9451) .

Q. Which solvent systems are most effective for purifying this compound, and what criteria should guide solvent selection?

- Methodology : Solvent polarity and boiling point are critical. Ethyl acetate, methyl tert-butyl ether (MTBE), and acetonitrile are effective for crystallization . For chromatographic purification, low-polarity mixtures like Et₂O:pentane (1:20) minimize byproduct retention . Solubility tests under varying temperatures (25–80°C) can optimize solvent choice.

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

- Methodology : Use ¹H NMR to identify ester groups (quartet at δ 4.31 ppm for OCH₂, triplet at δ 1.36 ppm for CH₂CH₃) and tert-butyl protons (singlet at δ 1.55 ppm) . Complement with ¹³C NMR (e.g., carbonyl carbons at δ 158.8 and 157.3 ppm) and HRMS for molecular ion confirmation. Cross-validate with FT-IR for ester C=O stretches (~1740 cm⁻¹).

Advanced Research Questions

Q. What reaction intermediates form when this compound reacts with nucleophiles like amines, and how can these be isolated?

- Methodology : In reactions with ammonia, this compound forms ethyl oxamate and oxamide as intermediates . Use cold anhydrous conditions (-20°C) with absolute ethanol/ligroin as a medium to stabilize intermediates. Monitor via in-situ FT-IR or quenching experiments, followed by LC-MS to isolate and identify transient species .

Q. How does thermal stability of this compound vary under different solvent environments, and what degradation products arise?

- Methodology : Conduct thermogravimetric analysis (TGA) in solvents like MTBE, ethanol, and water (25–200°C). Under reflux (115–200°C), this compound degrades to oxalic acid derivatives, confirmed via GC-MS . Compare kinetic stability using Arrhenius plots under inert vs. humid atmospheres.

Q. What strategies can minimize byproduct formation during large-scale synthesis of this compound?

- Methodology : Optimize stoichiometry (excess tert-butanol) and use phase-transfer catalysts (e.g., cesium hydroxide) to enhance esterification efficiency . Implement continuous distillation to remove water/ethanol, shifting equilibrium toward product formation. Pilot-scale trials with in-line NMR can dynamically adjust reaction parameters .

Q. How can this compound be applied in biomolecular labeling studies, and what experimental precautions are necessary?

- Methodology : Its ester groups can act as photoactivatable crosslinkers. For protein labeling, dissolve in DMSO (10 mM stock), incubate with target biomolecules under UV (365 nm), and quench with thiol reagents . Ensure inert atmospheres to prevent hydrolysis. Validate labeling efficiency via SDS-PAGE or mass spectrometry.

Q. What computational models predict the reactivity of this compound in novel synthetic pathways?

- Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states for esterification or nucleophilic attacks. Compare with experimental kinetics (e.g., Arrhenius plots) to refine activation energy estimates. For solvent effects, apply COSMO-RS simulations .

Q. How can crystallization conditions for this compound derivatives be optimized to enhance crystal quality for XRD studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。